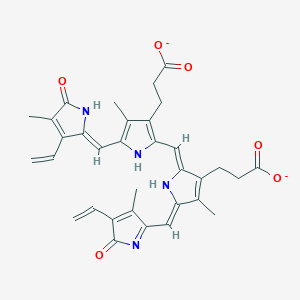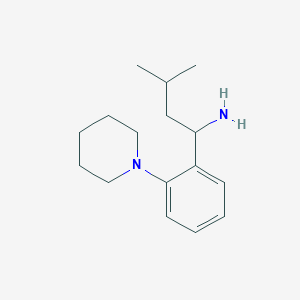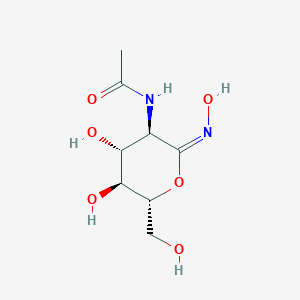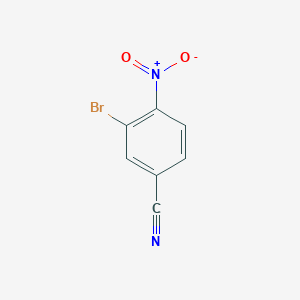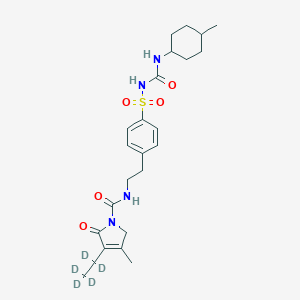
格列美脲-d5
描述
Glimepiride is an oral diabetes medicine that is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . It is not for treating type 1 diabetes . Glimepiride is an antidiabetic medication within the sulfonylurea class, primarily prescribed for the management of type 2 diabetes .
Synthesis Analysis
Glimepiride’s solubility and dissolution rate can be enhanced by formulating the drug as binary and ternary solid dispersion employing water-soluble carriers . Three binary solid dispersions of glimepiride were prepared by solvent evaporation technique using β-cyclodextrin with different drug carrier ratios . A novel crystalline form-III was prepared by recrystallization from a Glimepiride form-I by using an N-methyl-2-pyrrolidone solvent system and ethyl acetate and acetone solvent mix 50/50 v/v .
Molecular Structure Analysis
The crystal structure of Glimepiride form III is more thermodynamically stable than the previously reported form I and form II .
Chemical Reactions Analysis
Various analytical methods exist for the estimation of glimepiride, including spectrophotometry .
Physical And Chemical Properties Analysis
Glimepiride has a molecular weight of 490.62 and is soluble in DMSO at 29 mg/mL . Its solubility can be significantly increased through the combination of glimepiride and β-cyclodextrin systems .
科学研究应用
Treatment of Type 2 Diabetes
Glimepiride is an oral hypoglycemic agent that is extensively employed in the treatment of type 2 diabetes . It helps control blood sugar levels by causing the pancreas to produce insulin and the body to use insulin more efficiently .
Transdermal Delivery
Transdermal delivery of Glimepiride has been widely investigated as a promising alternative to oral administration . However, the delivery of Glimepiride is hindered due to its low solubility and permeation .
Nanoemulgel Formulation
A study was conducted to formulate a topical nanoemulgel Glimepiride system to enhance the hypoglycemic effect . The nanoemulsions were developed using clove oil, Tween-80, and PEG-400 and were gelled using xanthan gum to achieve the final nanoemulgel formulations .
Improvement of Drug Permeation
A synergistic combination of Glimepiride with clove oil improved the overall drug permeation across the skin membrane and the hypoglycemic activity of Glimepiride .
Development of Glimepiride Tablets
Glimepiride tablets were developed using three different manufacturing techniques to study their quality attributes and pharmacokinetics behavior . The aim of this study was to overcome the inconsistent dissolution and absorption profile of Glimepiride due to its limited aqueous solubility .
3D-Printed Tablets
Three-dimensional printing tablets were developed using semi-solid pastes loaded with a self-nanoemulsifying drug delivery system . These tablets displayed some tortuosity and a gel porous-like structure .
作用机制
Target of Action
Glimepiride-d5, like other sulfonylureas, primarily targets the pancreatic β-cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose in cells .
Mode of Action
Glimepiride-d5 works by stimulating the secretion of insulin granules from pancreatic islet beta cells . It achieves this by blocking ATP-sensitive potassium channels (K ATP channels) on the β-cell membrane, causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by Glimepiride-d5 is the insulin signaling pathway . By stimulating the release of insulin, Glimepiride-d5 enhances the insulin-mediated peripheral glucose uptake . This leads to a decrease in blood glucose levels, which is the primary goal in the management of type 2 diabetes .
Pharmacokinetics
Glimepiride-d5 exhibits complete bioavailability, with peak effects observed within 2-3 hours of administration . It has a half-life of 5-8 hours, indicating that it remains in the body for a significant period . The drug is metabolized in the liver through oxidation via the CYP2C9 enzyme to its active metabolite . It is excreted in urine (~60%) and feces (~40%) .
Result of Action
The primary molecular effect of Glimepiride-d5 is the stimulation of insulin release from pancreatic β-cells . This leads to an increase in insulin levels in the blood, promoting glucose uptake into cells and thereby reducing blood glucose levels . On a cellular level, Glimepiride-d5 causes depolarization of pancreatic β-cells, triggering the release of insulin .
Action Environment
The action of Glimepiride-d5 can be influenced by various environmental factors. For instance, it has been observed that the drug should be taken with breakfast or the first main meal of the day . Additionally, alcohol intake should be avoided while taking this medication, as it can interfere with its efficacy . Prolonged or excessive exposure to direct and/or artificial sunlight should also be avoided while using this medication . It’s important to note that these factors can influence the drug’s action, efficacy, and stability .
属性
IUPAC Name |
3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glimepiride-d5 | |
CAS RN |
1028809-90-6 | |
| Record name | 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)
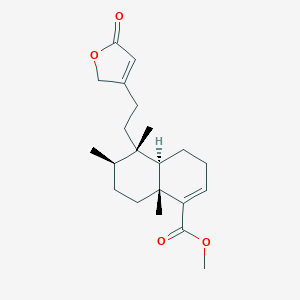

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)

